molecular formula C8H7NO3 B1601064 3-Methyl-5-nitrobenzaldehyde CAS No. 107757-06-2

3-Methyl-5-nitrobenzaldehyde

Cat. No.: B1601064
CAS No.: 107757-06-2
M. Wt: 165.15 g/mol
InChI Key: JXJUTTOJJMSVBB-UHFFFAOYSA-N
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Description

3-Methyl-5-nitrobenzaldehyde is an organic aromatic compound characterized by the presence of a nitro group and an aldehyde group attached to a benzene ring. The compound’s molecular formula is C8H7NO3, and it is known for its yellowish crystalline appearance. This compound is significant in various chemical synthesis processes and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-nitrobenzaldehyde typically involves the nitration of 3-methylbenzaldehyde. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The reaction is usually conducted at low temperatures to control the formation of by-products and to ensure the selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions:

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: 3-Methyl-5-aminobenzaldehyde.

    Oxidation: 3-Methyl-5-nitrobenzoic acid.

    Substitution: 3-Methyl-5-nitrobenzyl halides.

Scientific Research Applications

3-Methyl-5-nitrobenzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is employed in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form Schiff bases with amino groups in proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological activities.

Comparison with Similar Compounds

    3-Nitrobenzaldehyde: Lacks the methyl group, making it less hydrophobic and slightly different in reactivity.

    4-Methyl-3-nitrobenzaldehyde: The position of the methyl group affects the compound’s electronic properties and reactivity.

    2-Methyl-5-nitrobenzaldehyde: The position of the nitro group influences the compound’s chemical behavior.

Uniqueness: 3-Methyl-5-nitrobenzaldehyde is unique due to the specific positioning of the methyl and nitro groups, which influence its reactivity and applications. The presence of both electron-donating and electron-withdrawing groups on the benzene ring makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-methyl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJUTTOJJMSVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548459
Record name 3-Methyl-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107757-06-2
Record name 3-Methyl-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107757-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5-nitrobenzaldehyde
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Synthesis routes and methods

Procedure details

A mixture of nitroxylene (150 g), N-bromo succinimide (160 g) and benzoylperoxide (4.8 g) in carbontetrachloride (1200 ml) was heated to reflux for 4 hours with a mechanical stirrer. The precipitated succinimide was filtered and the filtrate evaporated. The oily residue was dissolved in chloroform (800 ml) and bistetrabutyl ammonium chromate (420 g) was added. The solution was refluxed for 3 hours, cooled to room temperature and diluted with benzene (500 ml) and filtered. The salts were washed with ethyl acetate until no desired material appeared on thin layer chromatography. The combined organic layer was evaporated and the residue, after chromatography, afforded the desired aldehyde in 50% yield. m.p. 81°-82° C.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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